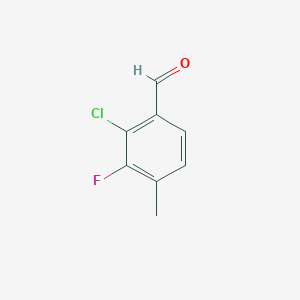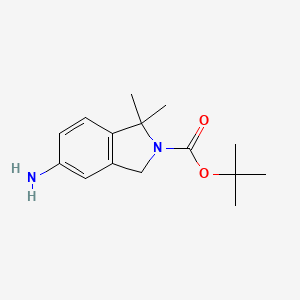![molecular formula C7H4FIN2O B13897141 5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains both fluorine and iodine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated pyrrolo[2,3-b]pyridine precursor under specific conditions. The reaction conditions often involve the use of iodine reagents and catalysts to facilitate the iodination process .
Industrial Production Methods
化学反应分析
Types of Reactions
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
科学研究应用
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with enzymes or receptors, modulating their activity. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both fluorine and iodine atoms in its structure. This dual halogenation provides distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds .
属性
分子式 |
C7H4FIN2O |
|---|---|
分子量 |
278.02 g/mol |
IUPAC 名称 |
5-fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H4FIN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) |
InChI 键 |
MCQMCFYBJXUCKZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=CN=C2NC1=O)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)

![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)




![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)


![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)

![2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)

